molecular formula C32H66KO4P B091344 Potassium dihexadecyl phosphate CAS No. 17026-47-0

Potassium dihexadecyl phosphate

Cat. No. B091344
CAS RN: 17026-47-0
M. Wt: 584.9 g/mol
InChI Key: INJCIHHCTBEDST-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium dihexadecyl phosphate (KDP) is a chemical compound that belongs to the class of phospholipids. It is widely used in scientific research due to its unique properties and functions. KDP is synthesized through a chemical process, and its synthesis method has been extensively studied.

Mechanism of Action

Potassium dihexadecyl phosphate acts as a surfactant and stabilizes the lipid bilayer of cell membranes. It has a polar head and a nonpolar tail, which allows it to interact with both hydrophilic and hydrophobic regions of the lipid bilayer. This compound also forms hydrogen bonds with water molecules, which helps to stabilize the lipid bilayer. The mechanism of action of this compound has been studied extensively, and it is known to play a crucial role in the stability and function of cell membranes.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It stabilizes the lipid bilayer of cell membranes, which is essential for maintaining the integrity and function of cells. This compound also plays a role in lipid metabolism and lipid signaling pathways. It has been shown to regulate the activity of enzymes involved in lipid metabolism and to modulate the activity of lipid signaling pathways. This compound has also been shown to have antioxidant properties, which may have implications for the prevention and treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

Potassium dihexadecyl phosphate has several advantages for lab experiments. It is a stable and well-characterized compound, which makes it easy to work with. It is also readily available and relatively inexpensive. However, this compound has some limitations for lab experiments. It is not soluble in water, which can make it difficult to work with in aqueous solutions. It also has a tendency to form aggregates, which can affect its properties and functions.

Future Directions

There are several future directions for the study of Potassium dihexadecyl phosphate. One area of research is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the study of the role of this compound in lipid signaling pathways and its potential as a therapeutic target for lipid-related diseases. Additionally, the use of this compound as a surfactant in the preparation of liposomes for drug delivery is an area of active research. Finally, the study of the interactions between this compound and proteins and other molecules in the lipid bilayer is an area of research that holds promise for understanding the structure and function of cell membranes.

Synthesis Methods

Potassium dihexadecyl phosphate can be synthesized through a chemical reaction between hexadecyl alcohol and phosphoric acid. The reaction takes place in the presence of potassium hydroxide, which acts as a catalyst. The product of this reaction is this compound, which is a white, crystalline powder. The synthesis method of this compound has been studied extensively, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

Potassium dihexadecyl phosphate has various scientific research applications. It is commonly used as a surfactant in the preparation of liposomes, which are used for drug delivery. This compound is also used as a model phospholipid in the study of membrane biophysics. It has been used to investigate the structure and function of cell membranes and their interactions with proteins and other molecules. This compound has also been used in the study of lipid metabolism and lipid signaling pathways.

properties

CAS RN

17026-47-0

Molecular Formula

C32H66KO4P

Molecular Weight

584.9 g/mol

IUPAC Name

potassium;dihexadecyl phosphate

InChI

InChI=1S/C32H67O4P.K/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-32H2,1-2H3,(H,33,34);/q;+1/p-1

InChI Key

INJCIHHCTBEDST-UHFFFAOYSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[K+]

SMILES

CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[K+]

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[K+]

Other CAS RN

17026-47-0

Pictograms

Corrosive; Irritant

Related CAS

2197-63-9 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.